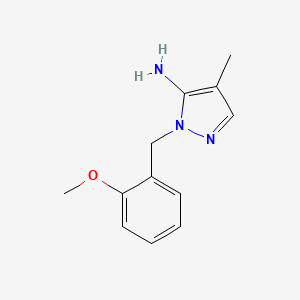![molecular formula C6H9ClO2S B3006420 Bicyclo[2.1.1]hexane-2-sulfonyl chloride CAS No. 2416237-24-4](/img/structure/B3006420.png)
Bicyclo[2.1.1]hexane-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[211]hexane-2-sulfonyl chloride is a chemical compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique structural framework, which consists of two fused rings Bicyclo[21
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexane-2-sulfonyl chloride typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction, which is used to create the bicyclic framework. This reaction can be catalyzed by light, making it a photochemical process . Another method involves the use of Lewis acid-catalyzed formal (3 + 2) cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of specialized equipment and reaction conditions, such as mercury lamps for photochemical reactions, is often required to achieve the desired yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.1]hexane-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
Bicyclo[2.1.1]hexane-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of bicyclo[2.1.1]hexane-2-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzyme activity or the modification of protein function . The exact pathways involved depend on the specific biological context and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: This compound has a similar bicyclic structure but with a different ring size.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a larger ring size.
Uniqueness
Bicyclo[2.1.1]hexane-2-sulfonyl chloride is unique due to its specific ring size and the presence of the sulfonyl chloride functional group. This combination of features makes it particularly versatile for use in synthetic chemistry and drug design .
Properties
IUPAC Name |
bicyclo[2.1.1]hexane-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2S/c7-10(8,9)6-3-4-1-5(6)2-4/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVRJCUKHBAVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3006337.png)
![2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3006338.png)
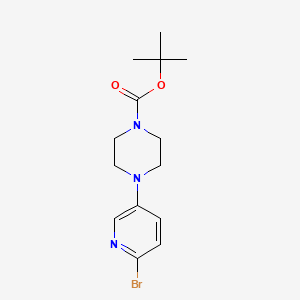
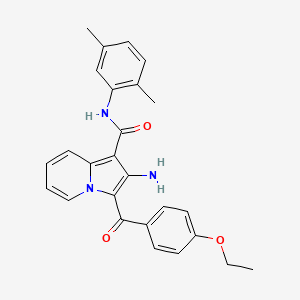

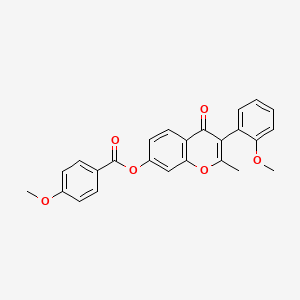
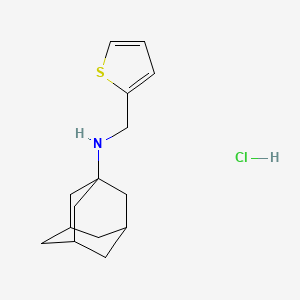
![7-hydroxy-5-oxo-N-{[2-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B3006348.png)
![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B3006349.png)
![3-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B3006351.png)
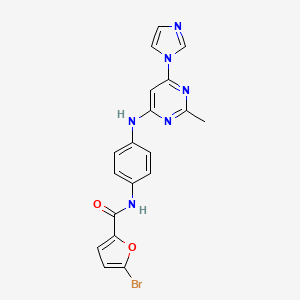
![4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3006353.png)
![Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B3006356.png)
